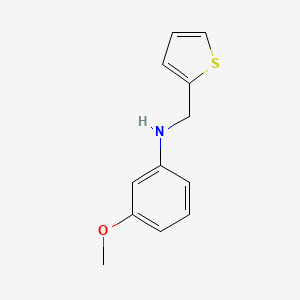![molecular formula C18H29N3O2S B2476961 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane CAS No. 876723-17-0](/img/structure/B2476961.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane, also known as Das-181, is a novel antiviral drug that has been developed to target influenza viruses. The drug has been shown to be effective against a broad range of influenza strains, including those that are resistant to current antiviral drugs.
Mécanisme D'action
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane works by targeting the sialic acid receptors on the surface of influenza viruses. The drug cleaves the sialic acid receptors, preventing the virus from attaching to host cells and replicating. This mechanism of action is different from current antiviral drugs, which target the viral proteins directly.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical and clinical studies. The drug is well-tolerated and does not cause significant adverse effects in humans. In addition, this compound has been shown to have a high specificity for influenza viruses, with minimal activity against other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has several advantages for lab experiments. The drug is easy to synthesize, has a high purity, and can be stored for long periods of time. In addition, this compound has a low risk of developing drug resistance, making it an attractive candidate for long-term use. However, one limitation of this compound is that it is not effective against all influenza strains, and further research is needed to determine its efficacy against emerging strains.
Orientations Futures
There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane. One area of research is to determine the efficacy of the drug against emerging influenza strains, such as avian influenza. In addition, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of influenza. Another area of research is to investigate the potential use of this compound for the prevention of influenza, such as in high-risk populations. Finally, research is needed to determine the safety and efficacy of this compound in pediatric populations.
Conclusion:
This compound is a novel antiviral drug that has shown promising results in preclinical and clinical studies for the treatment of influenza. The drug has a unique mechanism of action and a low risk of developing drug resistance, making it an attractive candidate for long-term use. Further research is needed to determine its efficacy against emerging influenza strains and its potential use for prevention.
Méthodes De Synthèse
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane is synthesized through a multi-step process that involves the reaction of 4-(2,3-dimethylphenyl)piperazine with 1,4-bis(chlorosulfonyl)butane. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis method has been optimized to produce high yields of the drug with high purity.
Applications De Recherche Scientifique
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has been extensively studied in preclinical and clinical trials for its antiviral activity against influenza viruses. The drug has been shown to be effective against a broad range of influenza strains, including those that are resistant to current antiviral drugs. In addition, this compound has been shown to have a low risk of developing drug resistance, making it an attractive candidate for the treatment of influenza.
Propriétés
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-16-8-7-9-18(17(16)2)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNHRRNTZWBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


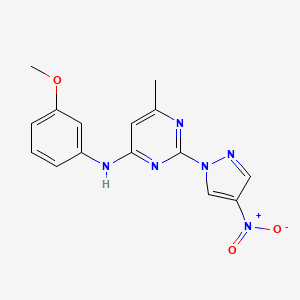
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)
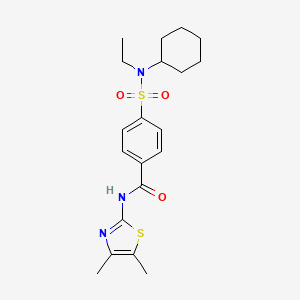
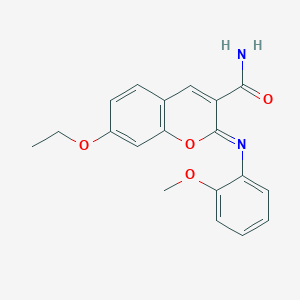
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

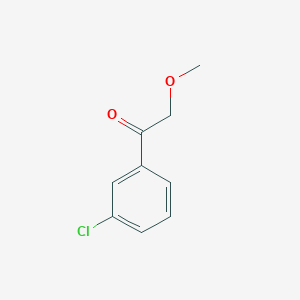
![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

